1-Benzhydryl-1H-imidazole
Overview
Description
1-Benzhydryl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzhydryl group. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The benzhydryl group enhances the compound’s stability and reactivity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzhydryl group allows for nucleophilic substitution reactions, where different substituents can be introduced into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
Scientific Research Applications
1-Benzhydryl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-1H-imidazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can affect pathways involved in cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
1-Benzylimidazole: Shares a similar imidazole ring but with a benzyl group instead of a benzhydryl group.
2-Phenylimidazole: Another imidazole derivative with a phenyl group at the second position.
4-Methylimidazole: Contains a methyl group at the fourth position of the imidazole ring.
Uniqueness: 1-Benzhydryl-1H-imidazole is unique due to the presence of the benzhydryl group, which enhances its stability and reactivity compared to other imidazole derivatives. This makes it particularly valuable for applications requiring robust and reactive compounds.
Properties
IUPAC Name |
1-benzhydrylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-14(8-4-1)16(18-12-11-17-13-18)15-9-5-2-6-10-15/h1-13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMHPQDNYKCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300636 | |
Record name | 1-Benzhydryl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-67-5 | |
Record name | NSC137961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzhydryl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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